molecular formula C9H8O2S B7872096 Furan-2-yl(thiophen-2-yl)methanol

Furan-2-yl(thiophen-2-yl)methanol

Cat. No. B7872096
M. Wt: 180.23 g/mol
InChI Key: ZKIRRJDVJPDXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl(thiophen-2-yl)methanol is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-yl(thiophen-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-yl(thiophen-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Di- and Poly-heterocyclic Compounds : Furan-2-yl(thiophen-2-yl)methanol derivatives have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives through the aza-Piancatelli rearrangement process. This methodology offers benefits like good yields, high selectivity, low catalyst loading, and faster reaction times, as demonstrated in studies by Reddy et al. (2012) and others (Reddy et al., 2012).

  • Electrophilic Aromatic Substitution : Taylor (1970) investigated the protodesilylation of 3-trimethylsilylfuran, providing insights into the electrophilic substituent constants for furan and thiophen. This research contributes to understanding the reactivity of furan derivatives in electrophilic aromatic substitution reactions (Taylor, 1970).

  • Photochemical Preparation of Heterocycles : Guizzardi et al. (2000) explored the photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles using furan, pyrrole, thiophene, and their derivatives. This study highlights the potential of furan-based compounds in photochemical processes (Guizzardi et al., 2000).

  • Synthesis of Polymer and Copolymer Materials : Abaci et al. (2016) synthesized new 2,5-di(thiophen-2-yl)furan-3-carbonitriles, investigating their electrochromic properties when used in polymers and co-polymers. This research indicates the utility of furan-based compounds in creating materials with specific electrochromic properties (Abaci et al., 2016).

  • Enzyme-Catalyzed Synthesis : The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) was studied by Dijkman et al. (2014), highlighting the biocatalytic potential of furan derivatives for producing biobased chemicals (Dijkman et al., 2014).

properties

IUPAC Name

furan-2-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRRJDVJPDXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-yl(thiophen-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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